REACTION_CXSMILES
|
[C:1]1([N:7]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=3)[CH:10]=[CH:9][C:8]2=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20]N1C(=O)CCC1=O.CN(C)C=O>C1C(=O)N(Br)C(=O)C1.O>[Br:20][C:9]1[C:8](=[O:19])[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:10]=1
|
Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(C=CC(=C1)C1=NC=CC=C1)=O
|
Name
|
|
Quantity
|
141.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
catalyst
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
4.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
by stirring in a cold-room (approximately 4° C.) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in IPA (3.25 L)
|
Type
|
TEMPERATURE
|
Details
|
H2O (650 ml) under heating
|
Type
|
DISSOLUTION
|
Details
|
After the complete dissolution
|
Type
|
WAIT
|
Details
|
the solution was left
|
Type
|
TEMPERATURE
|
Details
|
to cool gradually
|
Type
|
TEMPERATURE
|
Details
|
ice-cooled
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred in a cold-room overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
air-dried at 60° C.
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(N(C=C(C1)C1=NC=CC=C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 191 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |